molecular formula C11H14N2O2S B2388637 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide CAS No. 878218-25-8

1-(4-cyanophenyl)-N-isopropylmethanesulfonamide

Cat. No.: B2388637
CAS No.: 878218-25-8
M. Wt: 238.31
InChI Key: JPGWZGPXJCIUHP-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is an organic compound characterized by the presence of a cyanophenyl group attached to an isopropylmethanesulfonamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-cyanophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 4-cyanophenylamine with isopropylmethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 1-(4-Cyanophenyl)-N-methylmethanesulfonamide
  • 1-(4-Cyanophenyl)-N-ethylmethanesulfonamide
  • 1-(4-Cyanophenyl)-N-propylmethanesulfonamide

Comparison: 1-(4-Cyanophenyl)-N-isopropylmethanesulfonamide is unique due to its specific isopropyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. The presence of the isopropyl group may enhance the compound’s stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGWZGPXJCIUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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